Cas no 2680767-84-2 (tert-butyl N-[(2,2-dichlorocyclopropyl)methyl]carbamate)
![tert-butyl N-[(2,2-dichlorocyclopropyl)methyl]carbamate structure](https://ja.kuujia.com/scimg/cas/2680767-84-2x500.png)
tert-butyl N-[(2,2-dichlorocyclopropyl)methyl]carbamate 化学的及び物理的性質
名前と識別子
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- EN300-7209245
- 2680767-84-2
- tert-butyl N-[(2,2-dichlorocyclopropyl)methyl]carbamate
-
- インチ: 1S/C9H15Cl2NO2/c1-8(2,3)14-7(13)12-5-6-4-9(6,10)11/h6H,4-5H2,1-3H3,(H,12,13)
- InChIKey: LMDYPXROJMRDGS-UHFFFAOYSA-N
- ほほえんだ: ClC1(CC1CNC(=O)OC(C)(C)C)Cl
計算された属性
- せいみつぶんしりょう: 239.0479841g/mol
- どういたいしつりょう: 239.0479841g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 236
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 38.3Ų
- 疎水性パラメータ計算基準値(XlogP): 2.5
tert-butyl N-[(2,2-dichlorocyclopropyl)methyl]carbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7209245-1.0g |
tert-butyl N-[(2,2-dichlorocyclopropyl)methyl]carbamate |
2680767-84-2 | 95.0% | 1.0g |
$671.0 | 2025-03-12 | |
Enamine | EN300-7209245-0.5g |
tert-butyl N-[(2,2-dichlorocyclopropyl)methyl]carbamate |
2680767-84-2 | 95.0% | 0.5g |
$645.0 | 2025-03-12 | |
Enamine | EN300-7209245-0.05g |
tert-butyl N-[(2,2-dichlorocyclopropyl)methyl]carbamate |
2680767-84-2 | 95.0% | 0.05g |
$563.0 | 2025-03-12 | |
Enamine | EN300-7209245-10.0g |
tert-butyl N-[(2,2-dichlorocyclopropyl)methyl]carbamate |
2680767-84-2 | 95.0% | 10.0g |
$2884.0 | 2025-03-12 | |
Enamine | EN300-7209245-0.1g |
tert-butyl N-[(2,2-dichlorocyclopropyl)methyl]carbamate |
2680767-84-2 | 95.0% | 0.1g |
$591.0 | 2025-03-12 | |
Enamine | EN300-7209245-2.5g |
tert-butyl N-[(2,2-dichlorocyclopropyl)methyl]carbamate |
2680767-84-2 | 95.0% | 2.5g |
$1315.0 | 2025-03-12 | |
Enamine | EN300-7209245-0.25g |
tert-butyl N-[(2,2-dichlorocyclopropyl)methyl]carbamate |
2680767-84-2 | 95.0% | 0.25g |
$617.0 | 2025-03-12 | |
Enamine | EN300-7209245-5.0g |
tert-butyl N-[(2,2-dichlorocyclopropyl)methyl]carbamate |
2680767-84-2 | 95.0% | 5.0g |
$1945.0 | 2025-03-12 |
tert-butyl N-[(2,2-dichlorocyclopropyl)methyl]carbamate 関連文献
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Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
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Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
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John J. Lavigne Chem. Commun., 2003, 1626-1627
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Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
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7. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
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Viswanathan Baskar,Kandasamy Gopal,Madeleine Helliwell,Floriana Tuna,Wolfgang Wernsdorfer Dalton Trans., 2010,39, 4747-4750
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Shiqiang Luo,Weiwei Sun,Jianhuang Ke,Yiqi Wang,Shuangke Liu,Xiaobin Hong,Yujie Li,Yufang Chen,Wei Xie,Chunman Zheng Nanoscale, 2018,10, 22601-22611
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
tert-butyl N-[(2,2-dichlorocyclopropyl)methyl]carbamateに関する追加情報
Professional Introduction to Compound with CAS No. 2680767-84-2 and Product Name: tert-butyl N-[(2,2-dichlorocyclopropyl)methyl]carbamate
The compound with the CAS number 2680767-84-2 and the product name tert-butyl N-[(2,2-dichlorocyclopropyl)methyl]carbamate represents a significant advancement in the field of chemical and pharmaceutical research. This compound has garnered considerable attention due to its unique structural properties and potential applications in medicinal chemistry. The molecular structure of this compound features a tert-butyl group attached to a carbamate moiety, which is further linked to a 2,2-dichlorocyclopropylmethyl group. Such a configuration suggests a high degree of reactivity and versatility, making it a valuable candidate for further investigation.
In recent years, there has been a growing interest in the development of novel carbamate-based compounds due to their broad spectrum of biological activities. Carbamates are known for their ability to act as intermediates in the synthesis of various pharmacologically active agents. The presence of the dichlorocyclopropylmethyl group in this compound adds an additional layer of complexity, which may contribute to its unique chemical behavior. This structural feature could potentially enhance its interaction with biological targets, making it a promising candidate for drug discovery.
The synthesis of tert-butyl N-[(2,2-dichlorocyclopropyl)methyl]carbamate involves a series of carefully controlled chemical reactions that highlight the expertise required in organic synthesis. The introduction of the dichloro substituents into the cyclopropyl ring is particularly challenging due to the high reactivity of chlorine atoms in such environments. However, advancements in synthetic methodologies have made it possible to achieve such transformations with high yields and purity. These improvements are crucial for ensuring that the final product meets the stringent requirements of pharmaceutical applications.
One of the most exciting aspects of this compound is its potential application in the development of new therapeutic agents. The carbamate group is known to be a key structural element in many drugs, including those used to treat neurological disorders, inflammation, and infectious diseases. By incorporating this moiety into a novel molecular framework, researchers hope to discover compounds that exhibit enhanced efficacy and reduced side effects compared to existing treatments. The dichlorocyclopropylmethyl group may also contribute to improved pharmacokinetic properties, such as better absorption and bioavailability.
Recent studies have demonstrated that derivatives of carbamates can exhibit potent inhibitory effects on various enzymes and receptors involved in disease pathways. For instance, some carbamate-based compounds have shown promise in preclinical trials for their ability to modulate neurotransmitter activity, which could be beneficial in treating conditions like epilepsy and depression. The structural features of tert-butyl N-[(2,2-dichlorocyclopropyl)methyl]carbamate suggest that it may possess similar properties, making it an attractive candidate for further exploration.
The tert-butyl group attached to the carbamate moiety is another important feature that contributes to the compound's reactivity and potential biological activity. Tert-butyl groups are often used in medicinal chemistry due to their ability to enhance lipophilicity and metabolic stability. This can lead to improved drug-like properties, such as longer half-life and better tissue penetration. Additionally, the tert-butyl group can serve as a handle for further functionalization, allowing researchers to tailor the compound's properties for specific applications.
In conclusion, the compound with CAS number 2680767-84-2 and the product name tert-butyl N-[(2,2-dichlorocyclopropyl)methyl]carbamate represents a significant advancement in pharmaceutical chemistry. Its unique structural features and potential applications make it a promising candidate for further research and development. As our understanding of molecular interactions continues to grow, compounds like this one will play an increasingly important role in the discovery and development of new therapeutic agents.
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